molecular formula C18H26Cl3N5O2 B2904698 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide dihydrochloride CAS No. 1323538-12-0

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide dihydrochloride

Cat. No.: B2904698
CAS No.: 1323538-12-0
M. Wt: 450.79
InChI Key: DRVAHSUHOXVDKZ-UHFFFAOYSA-N
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Description

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a piperazine ring, and a chlorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide dihydrochloride typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the piperazine ring and the chlorophenyl group. The final step involves the addition of the methoxyethyl group and the formation of the dihydrochloride salt. Common reagents used in these reactions include chlorinating agents, amines, and various solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating or halogenating agents. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated analogs.

Scientific Research Applications

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide
  • 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide hydrochloride

Uniqueness

The uniqueness of 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide dihydrochloride lies in its specific combination of functional groups and its dihydrochloride salt form, which may enhance its solubility and stability compared to similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-N-(2-methoxyethyl)acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN5O2.2ClH/c1-26-12-6-20-17(25)14-22-8-10-23(11-9-22)18-21-5-7-24(18)16-4-2-3-15(19)13-16;;/h2-5,7,13H,6,8-12,14H2,1H3,(H,20,25);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVAHSUHOXVDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1CCN(CC1)C2=NC=CN2C3=CC(=CC=C3)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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